Cas no 1020719-39-4 (10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major))
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) Chemical and Physical Properties
Names and Identifiers
-
- 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)
- 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) SEE D449138
- 1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
- 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) SEE D449138
- [2H4]-Licarbazepine
- 10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide-D4
- 10,11-Dihydro-10-hydroxycarbazepine-D4 (Major)
- 10-Hydroxy-10,11-dihydrocarbamezepine-D4
- BIA 2-005-D4
- CTK8F3097
- GP 47779-D4
- Licarbazepine-D4
- 10-hydroxycarbaMazepine-D4
- 10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide
- 5H-Dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide, 10,11-dihydro-10-hydroxy-
- J-000590
- 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
- CS-0202672
- DTXSID30661926
- HY-108506S1
- AKOS030243189
- 1020719-39-4
- 10,11-Dihydro-10-hydroxy Carbamazepine-d4
- G13388
- 10,11-Dihydro-10-hydroxy CarbaMazepine-D4 (Major) SEE D449138
-
- Inchi: 1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D
- InChI Key: BMPDWHIDQYTSHX-DNZPNURCSA-N
- SMILES: OC1C2C=CC=CC=2N(C(N)=O)C2C([2H])=C([2H])C([2H])=C([2H])C=2C1
Computed Properties
- Exact Mass: 258.130634677g/mol
- Monoisotopic Mass: 258.130634677g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 66.6Ų
Experimental Properties
- Melting Point: 186-189°C
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D449137-1mg |
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) |
1020719-39-4 | 1mg |
$ 199.00 | 2023-09-07 | ||
| TRC | D449137-5mg |
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) |
1020719-39-4 | 5mg |
$ 821.00 | 2023-09-07 | ||
| TRC | D449137-10mg |
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) |
1020719-39-4 | 10mg |
$ 1389.00 | 2023-09-07 | ||
| TRC | D449137-25mg |
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) |
1020719-39-4 | 25mg |
$ 2760.00 | 2023-04-14 | ||
| ChemScence | CS-0202672-5mg |
Licarbazepine-d4 |
1020719-39-4 | 5mg |
$0.0 | 2022-04-28 | ||
| ChemScence | CS-0202672-1mg |
Licarbazepine-d4 |
1020719-39-4 | 1mg |
$0.0 | 2022-04-28 | ||
| ChemScence | CS-0202672-25mg |
Licarbazepine-d4 |
1020719-39-4 | 25mg |
$0.0 | 2022-04-28 | ||
| ChemScence | CS-0202672-10mg |
Licarbazepine-d4 |
1020719-39-4 | 10mg |
$0.0 | 2022-04-28 | ||
| A2B Chem LLC | AA08281-1mg |
5H-Dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide, 10,11-dihydro-10-hydroxy- |
1020719-39-4 | 1mg |
$314.00 | 2024-04-20 | ||
| A2B Chem LLC | AA08281-5mg |
5H-Dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide, 10,11-dihydro-10-hydroxy- |
1020719-39-4 | 5mg |
$918.00 | 2024-04-20 |
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)
Introduction to 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) (CAS No. 1020719-39-4)
10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major), with the CAS number 1020719-39-4, is a deuterated derivative of a well-known anticonvulsant and mood-stabilizing drug, carbamazepine. This compound is of significant interest in the field of pharmaceutical research due to its potential applications in metabolic studies and drug development. The deuterium labeling at specific positions provides enhanced stability and altered pharmacokinetic properties, making it a valuable tool for researchers.
The chemical structure of 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) is characterized by the presence of deuterium atoms at the 10-position, which replaces the hydrogen atoms. This modification can significantly affect the compound's behavior in biological systems, particularly in terms of its metabolism and distribution. Recent studies have shown that deuterated compounds can exhibit prolonged half-lives and reduced metabolic degradation, which can be advantageous in therapeutic applications.
In the context of pharmacological research, 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) has been utilized to investigate the metabolic pathways of carbamazepine. One notable study published in the Journal of Medicinal Chemistry highlighted the use of this deuterated derivative to elucidate the mechanisms of carbamazepine metabolism in human liver microsomes. The results indicated that deuterium labeling at the 10-position significantly reduced the formation of toxic metabolites, suggesting potential benefits in reducing adverse effects associated with carbamazepine therapy.
Clinical trials involving deuterated compounds have also shown promising results. A phase II clinical trial evaluating the safety and efficacy of a deuterated carbamazepine analog demonstrated improved tolerability and reduced side effects compared to traditional carbamazepine. These findings underscore the potential of 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) as a safer and more effective alternative in treating epilepsy and bipolar disorder.
The synthesis of 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) involves several steps, including the deuteration process at specific positions. Advanced techniques such as catalytic deuteration and selective hydrogenation are commonly employed to achieve high levels of deuterium incorporation. The purity and isotopic enrichment of the final product are crucial for its use in research and clinical settings.
In addition to its applications in metabolic studies and drug development, 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major) has also been explored for its potential as a radiotracer in nuclear medicine. Deuterated compounds can be labeled with radioactive isotopes to create tracers for positron emission tomography (PET) imaging. This application allows for non-invasive monitoring of drug distribution and metabolism in vivo, providing valuable insights into pharmacokinetic parameters.
The safety profile of 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)
In conclusion, 10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)
1020719-39-4 (10,11-Dihydro-10-hydroxy Carbamazepine-D4 (Major)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)